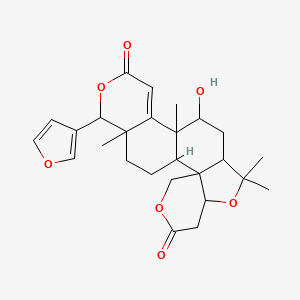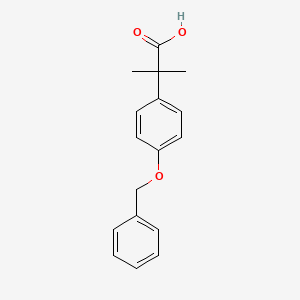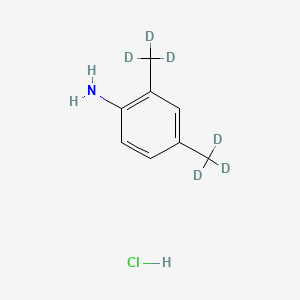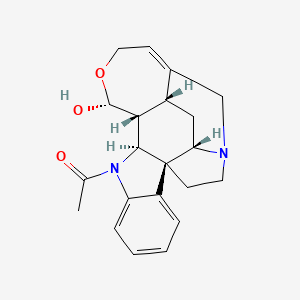
Trimethyl orthopropionate-2,2,3,3,3-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylorthopropionat-2,2,3,3,3-d5: ist eine deuteriummarkierte Verbindung mit der Summenformel C6H9D5O3. Es ist ein stabiles Isotop-markiertes Analogon von Trimethylorthopropionat, das häufig in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Trimethylorthopropionat-2,2,3,3,3-d5 kann durch die Reaktion von deuteriertem Methanol (CD3OD) mit Propionsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer Temperatur von etwa 60-70°C und die kontinuierliche Entfernung von Wasser, um die Reaktion bis zur vollständigen Umsetzung zu treiben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Trimethylorthopropionat-2,2,3,3,3-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinem deuteriertem Methanol und Propionsäure sowie effiziente Destillationstechniken, um die Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyl orthopropionate-2,2,3,3,3-d5 can be synthesized through the reaction of deuterated methanol (CD3OD) with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and propionic acid, along with efficient distillation techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Trimethylorthopropionat-2,2,3,3,3-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann es hydrolysieren, um Propionsäure und deuteriertes Methanol zu bilden.
Umesterung: Es kann mit anderen Alkoholen reagieren, um verschiedene Ester zu bilden.
Reduktion: Es kann reduziert werden, um entsprechende Alkohole zu bilden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Umesterung: Alkohole und ein Katalysator wie Natriummethoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4).
Hauptprodukte:
Hydrolyse: Propionsäure und deuteriertes Methanol.
Umesterung: Verschiedene Ester, abhängig vom verwendeten Alkohol.
Reduktion: Entsprechende Alkohole.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Trimethylorthopropionat-2,2,3,3,3-d5 beinhaltet seine Verwendung als markierte Verbindung, um verschiedene chemische und biologische Prozesse zu verfolgen und zu untersuchen. Die Deuteriumatome in der Verbindung ermöglichen es Forschern, ihren Weg und ihre Wechselwirkungen in verschiedenen Umgebungen zu verfolgen. Dies hilft beim Verständnis der molekularen Zielstrukturen und Pfade, die an den Reaktionen beteiligt sind, denen es unterliegt.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of trimethyl orthopropionate-2,2,3,3,3-d5 involves its use as a labeled compound to trace and study various chemical and biological processes. The deuterium atoms in the compound allow researchers to follow its path and interactions in different environments. This helps in understanding the molecular targets and pathways involved in the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Trimethylorthopropionat: Das nicht deuterierte Analogon.
Trimethylorthoacetat: Ein weiterer Orthoester mit einer ähnlichen Struktur, aber unterschiedlichen Alkylgruppen.
Trimethylorthobutyrat: Ähnlich wie Trimethylorthopropionat, aber mit einer längeren Kohlenstoffkette.
Einzigartigkeit: Trimethylorthopropionat-2,2,3,3,3-d5 ist aufgrund seiner Deuteriummarkierung einzigartig, wodurch es besonders nützlich für die NMR-Spektroskopie und die Verfolgungsstudien ist. Diese Markierung bietet eindeutige Vorteile bei der Untersuchung von Reaktionsmechanismen und Stoffwechselwegen im Vergleich zu seinen nicht deuterierten Gegenstücken.
Eigenschaften
CAS-Nummer |
1219803-49-2 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1,1,1,2,2-pentadeuterio-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3/i1D3,5D2 |
InChI-Schlüssel |
ZGMNAIODRDOMEK-RPIBLTHZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(OC)(OC)OC |
Kanonische SMILES |
CCC(OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)


![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)

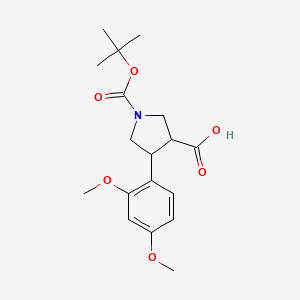
![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)
![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)
